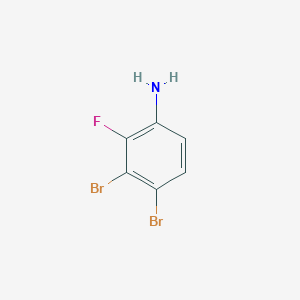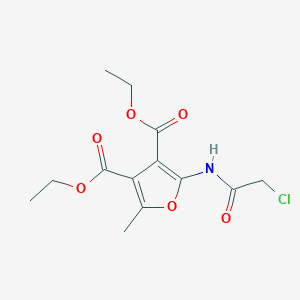
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a furan derivative that has shown promise as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in inflammation and tumor growth. The compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to have anti-microbial activity against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate in lab experiments include its availability, ease of synthesis, and low cost. However, the compound has some limitations, such as its low solubility in water and limited stability under certain conditions.
Orientations Futures
There are several future directions for research on 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate. One area of research could focus on the development of more potent analogs of the compound with improved pharmacokinetic properties. Another direction could be to study the compound's potential for use in combination therapy with other drugs. Additionally, further research is needed to evaluate the safety and efficacy of the compound in clinical trials.
Conclusion:
In conclusion, 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is a furan derivative that has shown promise as a potential drug candidate for the treatment of various diseases. The compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. Further research is needed to evaluate its efficacy and safety in clinical trials and to develop more potent analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate has been reported in the literature. The compound can be synthesized by the reaction of 2-chloroacetamide with 3,4-diethyl-5-methylfuran-2,3,4-tricarboxylate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chloride group by the amide group, followed by cyclization to form the furan ring.
Applications De Recherche Scientifique
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials.
Propriétés
IUPAC Name |
diethyl 2-[(2-chloroacetyl)amino]-5-methylfuran-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO6/c1-4-19-12(17)9-7(3)21-11(15-8(16)6-14)10(9)13(18)20-5-2/h4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABPNDAGHIZIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)OCC)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

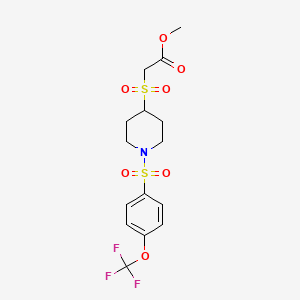
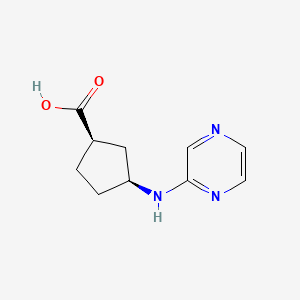
![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)
![(1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime](/img/structure/B2910122.png)
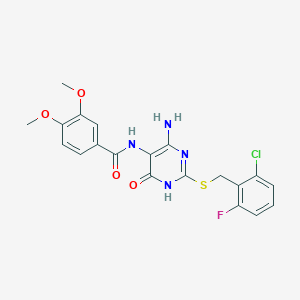
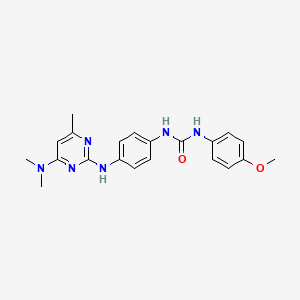
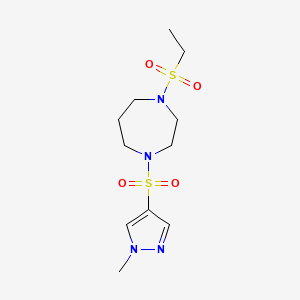
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)
![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)
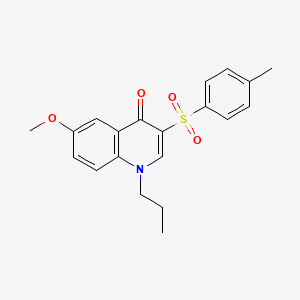
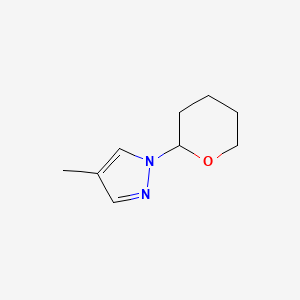
![2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2910136.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2910137.png)
